3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzenesulfonyl group, a dimethylphenyl group, and a fluoroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluoroquinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the fluoroquinoline core.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction using benzenesulfonyl chloride and a suitable base.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the fluoroquinoline core using a coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-quinolin-4-amine: Lacks the fluoro group.
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-chloroquinolin-4-amine: Contains a chloro group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine imparts unique chemical and biological properties, making it distinct from its analogs. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-15-8-10-18(12-16(15)2)26-23-20-13-17(24)9-11-21(20)25-14-22(23)29(27,28)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKXXKJYDRPEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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